molecular formula C20H21NO4 B2912746 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 1009248-13-8

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No. B2912746
CAS RN: 1009248-13-8
M. Wt: 339.391
InChI Key: BQGYNTPQOCUUEZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Hydrolysis : The ester linkage in this compound is susceptible to hydrolysis, especially at physiological pH. The rate of hydrolysis depends on substituents and pH, with faster reactions observed under physiological conditions .
  • Transesterification : The boronic ester functionality may undergo transesterification with other diols, potentially affecting stability and reactivity .

Safety and Hazards

  • Toxicity : Assessing toxicity requires further investigation. Boronic acids and their derivatives can interact with cell-surface carbohydrates, potentially leading to toxicity .

properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(16-7-5-4-6-8-16)20(24)25-13-19(23)21-17-11-9-15(10-12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGYNTPQOCUUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

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